molecular formula C7H8INO2S B13232725 3-Iodo-2-methylbenzene-1-sulfonamide

3-Iodo-2-methylbenzene-1-sulfonamide

Cat. No.: B13232725
M. Wt: 297.12 g/mol
InChI Key: WJTPXLPZZXYPBC-UHFFFAOYSA-N
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Description

3-Iodo-2-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H8INO2S It is a derivative of benzene, where the benzene ring is substituted with an iodine atom, a methyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-2-methylbenzene-1-sulfonamide typically involves the iodination of 2-methylbenzene-1-sulfonamide. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or a halogen carrier like iron(III) chloride. The reaction is usually carried out in an organic solvent like acetic acid under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization and chromatography ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2-methylbenzene-1-sulfonamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Iodo-2-methylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-2-methylbenzene-1-sulfonamide largely depends on its interaction with biological targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis. This inhibition can disrupt the production of nucleotides and, consequently, DNA synthesis in microorganisms, making it a potential antibacterial agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-4-methylbenzene-1-sulfonamide
  • 3-Iodo-4-methylbenzene-1-sulfonamide
  • 4-Iodo-2-methylbenzene-1-sulfonamide

Comparison

Compared to its similar compounds, 3-Iodo-2-methylbenzene-1-sulfonamide is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with biological targets. The presence of the iodine atom at the 3-position and the methyl group at the 2-position can result in different steric and electronic effects, making it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C7H8INO2S

Molecular Weight

297.12 g/mol

IUPAC Name

3-iodo-2-methylbenzenesulfonamide

InChI

InChI=1S/C7H8INO2S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)

InChI Key

WJTPXLPZZXYPBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1I)S(=O)(=O)N

Origin of Product

United States

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